2,4,6-Triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic Acid
2,4,6-Triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic Acid
Brand Name:
Vulcanchem
CAS No.:
21656-26-8
VCID:
VC0116995
InChI:
InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21)
SMILES:
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Molecular Formula:
C12H11I3N2O4
Molecular Weight:
627.94 g/mol
2,4,6-Triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic Acid
CAS No.: 21656-26-8
Reference Standards
VCID: VC0116995
Molecular Formula: C12H11I3N2O4
Molecular Weight: 627.94 g/mol
CAS No. | 21656-26-8 |
---|---|
Product Name | 2,4,6-Triiodo-3-(N-methylcarbamoyl)-5-(N-methylacetylamino)benzoic Acid |
Molecular Formula | C12H11I3N2O4 |
Molecular Weight | 627.94 g/mol |
IUPAC Name | 3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
Standard InChI | InChI=1S/C12H11I3N2O4/c1-4(18)17(3)10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h1-3H3,(H,16,19)(H,20,21) |
Standard InChIKey | RSYPDFSNPVTGBJ-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Canonical SMILES | CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Synonyms | 3-(Acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic Acid |
PubChem Compound | 88994 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume